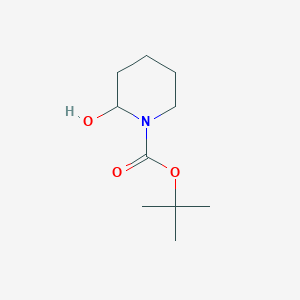

Tert-butyl 2-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCXTNPVDVWHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443048 | |

| Record name | N-BOC-2-HYDROXYPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86953-81-3 | |

| Record name | N-BOC-2-HYDROXYPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Boc Protection of 2-Hydroxypiperidine

One straightforward approach involves starting from 2-hydroxypiperidine and performing a direct alkylation with tert-butyl chloroformate to install the Boc group on the nitrogen atom. This method is practical and commonly used in laboratories to obtain tert-butyl 2-hydroxypiperidine-1-carboxylate in good yields.

-

- Starting material: 2-hydroxypiperidine

- Reagent: tert-butyl chloroformate (Boc anhydride equivalent)

- Conditions: Typically in the presence of a base (e.g., triethylamine) to neutralize HCl formed.

- Outcome: Boc-protected 2-hydroxypiperidine

-

- The hydroxyl group remains intact.

- Boc group protects the nitrogen, preventing side reactions.

- The reaction is mild and selective.

Boc Protection via Esterification of N-Hydroxypiperidine-2-carboxylic Acid

An alternative preparation involves starting from N-hydroxypiperidine-2-carboxylic acid, which undergoes esterification with tert-butyl acetate in the presence of a strong acid catalyst such as perchloric acid (HClO4). This method leads to the formation of tert-butyl 1-hydroxypiperidine-2-carboxylate, a closely related compound with the hydroxyl group bound to nitrogen and the Boc group at the adjacent carbon.

-

- Reactants: N-hydroxypiperidine-2-carboxylic acid suspended in tert-butyl acetate.

- Catalyst: Perchloric acid (70% w/w).

- Temperature: Room temperature (298 K).

- Reaction time: Approximately 20 hours.

- Work-up: pH adjustment with sodium bicarbonate and sodium hydroxide; extraction with ethyl acetate; drying and concentration under reduced pressure.

-

- Formation of the tert-butyl ester with a hydroxyl substituent.

- High purity product after extraction and drying.

This method is documented in detailed experimental procedures in peer-reviewed journals, providing a robust synthetic route for hydroxylated Boc-protected piperidine derivatives.

Lithiation and Nucleophilic Substitution on Boc-Protected Piperidone Derivatives

A more sophisticated approach involves the lithiation of N-Boc-piperidone derivatives followed by nucleophilic substitution with electrophiles such as cyanomethyl bromide, which can be adapted to introduce hydroxyl groups at specific positions on the piperidine ring.

-

- Reagents: n-Butyllithium, diisopropylamine, N-Boc-piperidone, cyanomethyl bromide, hexamethylphosphoric triamide (HMPA).

- Solvent: Anhydrous tetrahydrofuran (THF).

- Temperature: Initial lithiation at -78 °C, followed by reaction at room temperature.

- Time: Lithiation for ~1 hour; substitution for ~2 hours.

-

- Formation of lithium amide base by reaction of n-butyllithium with diisopropylamine.

- Deprotonation of N-Boc-piperidone to form the corresponding anion.

- Reaction with cyanomethyl bromide to introduce a cyanomethyl substituent.

- Subsequent hydrolysis or functional group transformation can yield hydroxylated derivatives.

Yield: Approximately 58% for the intermediate cyanomethyl hydroxypiperidine derivative.

This method is particularly useful for generating functionalized piperidine intermediates with hydroxyl groups and other substituents, enabling further synthetic elaboration.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

Selectivity and Functional Group Compatibility: The direct Boc protection (Method 1) preserves the hydroxyl group without side reactions, making it ideal for sensitive substrates. The acid-catalyzed esterification (Method 2) efficiently converts carboxylic acids to tert-butyl esters while maintaining the hydroxyl functionality. The lithiation approach (Method 3) allows for regioselective functionalization but requires stringent anhydrous and low-temperature conditions.

Reaction Times and Conditions: Method 2 involves longer reaction times (~20 hours) at room temperature but uses relatively simple reagents. Method 3 is faster but requires careful temperature control and handling of strong bases.

Scalability and Practicality: Method 1 is the most straightforward and scalable for routine synthesis. Method 3 is more suited for complex molecule synthesis in research settings.

Yields and Purity: While Method 1 and 2 generally provide high-purity products with good yields, Method 3 yields are moderate (~58%) but allow access to more diverse derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: TBHP, oxygen, and other oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

TBHPC serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for further functionalization, making it valuable in creating various chemical entities used in research and industry .

Biological Studies

The compound is investigated for its biological activities, particularly its interactions with biomolecules. TBHPC can act as a ligand for enzymes and receptors, potentially modulating their activity. This property makes it useful in biochemical research aimed at understanding cellular mechanisms .

Medicinal Chemistry

In medicinal chemistry, TBHPC is explored as a building block for pharmaceutical compounds. Its derivatives have shown promise in therapeutic applications, including:

- Cancer Therapy : Some studies indicate that TBHPC derivatives inhibit protein kinases involved in tumor growth, reducing cell proliferation in vitro .

- Neuroprotection : Research highlights neuroprotective effects against amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative disease treatment .

Case Study 1: Inhibition of Protein Kinases

A study demonstrated that TBHPC derivatives effectively inhibit specific protein kinases linked to cancer progression. In vitro assays showed reduced proliferation rates in cancer cell lines treated with these compounds, indicating potential for drug development targeting tumor growth .

Case Study 2: Neuroprotective Effects

Research conducted on astrocytes exposed to amyloid beta revealed that TBHPC derivatives enhanced cell viability and reduced inflammatory cytokine production. This suggests that these compounds could be developed into therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its hydroxyl group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs of tert-butyl 2-hydroxypiperidine-1-carboxylate include:

*Calculated based on molecular formulas.

Reactivity and Stability

- Hydroxyl vs. Methoxy Groups: The hydroxyl group in this compound participates in hydrogen bonding, enhancing solubility in polar solvents. In contrast, the methoxy derivative exhibits increased lipophilicity, favoring reactions in nonpolar media .

- Substituent Position : Moving the hydroxyl group to the 4-position (as in tert-butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate) introduces steric hindrance from the 2,2-dimethyl groups, reducing reaction rates in nucleophilic substitutions .

- Functional Group Diversity : The chloro-oxoethyl substituent in tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate enables electrophilic reactivity, making it suitable for cross-coupling reactions, unlike the hydroxyl analog .

Biological Activity

Tert-butyl 2-hydroxypiperidine-1-carboxylate (TBHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring with a hydroxyl group and a carboxylate moiety. The tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of TBHP is primarily attributed to its ability to interact with various enzymes and receptors within biological systems:

- Enzyme Substrate : TBHP can act as a substrate for certain enzymes, leading to the formation of biologically relevant products. This property makes it useful in studying enzyme mechanisms and metabolic pathways .

- Receptor Interaction : Preliminary studies suggest that TBHP may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. Such interactions indicate potential applications in treating neurological disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including TBHP. Research indicates that compounds similar to TBHP demonstrate cytotoxic effects against various cancer cell lines, suggesting that they may induce apoptosis and inhibit tumor growth .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | FaDu (hypopharyngeal tumor) | 15.2 | Induction of apoptosis via mitochondrial pathways |

| Study B | A549 (lung cancer) | 12.5 | Inhibition of cell proliferation through cell cycle arrest |

Neuroprotective Effects

TBHP has shown promise in neuroprotection, particularly against amyloid-beta toxicity in models of Alzheimer's disease. It appears to reduce oxidative stress markers and inflammatory cytokines, indicating its potential as a therapeutic agent in neurodegenerative conditions .

Case Studies and Research Findings

- Cancer Therapy Study : A study investigated the effects of TBHP on FaDu cells, revealing significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The compound's structure facilitated better binding to cellular targets, enhancing its efficacy .

- Neuroprotective Mechanism : In vitro studies demonstrated that TBHP could reduce TNF-α levels and free radical formation in astrocytes exposed to amyloid-beta, suggesting a protective role against neuroinflammation .

- Pharmacokinetic Studies : Pharmacokinetic evaluations have shown that TBHP exhibits favorable absorption characteristics, making it a suitable candidate for oral administration in therapeutic applications .

Q & A

Q. What are the standard synthetic routes and characterization techniques for tert-butyl 2-hydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including piperidine ring functionalization, hydroxyl group protection/deprotection, and tert-butyl carbamate formation. For example, a common approach starts with 2-hydroxypiperidine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regiochemistry, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety measures include:

- Respiratory protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG-P99 cartridges for higher concentrations .

- Skin protection : Wear chemical-resistant gloves (e.g., nitrile) and full-body lab coats .

- Storage : Keep in a cool, dry environment away from oxidizing agents to prevent decomposition . Acute toxicity data are limited, so treat the compound as a potential irritant and avoid inhalation or direct contact .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates to identify energetically favorable pathways. For instance, reaction path searches can optimize Boc protection by modeling steric effects of substituents on the piperidine ring . High-throughput computational screening (e.g., using ICReDD’s reaction design platforms) narrows experimental conditions, reducing trial-and-error approaches .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from assay variability (e.g., enzyme source, buffer conditions) or stereochemical differences. To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for enantiomeric purity via chiral HPLC .

- Validate mechanisms : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and rule off-target effects .

- Cross-reference structural analogs : Compare activity trends with similar compounds (e.g., tert-butyl 4-(methylthio)piperidine-1-carboxylate) to identify critical functional groups .

Q. What methodologies are employed in crystallographic analysis of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .

- Structure solution : Apply direct methods (e.g., SHELXT) for phase determination and SHELXL for refinement, leveraging hydrogen-bonding motifs (e.g., O–H⋯O=C interactions) to resolve disorder .

- Validation : Check for R-factor convergence (<5%) and use tools like PLATON to analyze packing efficiency .

Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?

Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like D (onor)–A (cceptor) chains or rings. For example, intermolecular O–H⋯O bonds between hydroxyl and carbonyl groups form C(4) chains, enhancing crystal lattice stability . Thermal gravimetric analysis (TGA) can correlate decomposition temperatures (Td) with hydrogen-bond density .

Data-Driven Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.